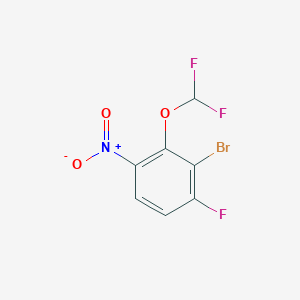![molecular formula C12H12N2O B1410558 [3-(5-Aminopyridin-2-yl)phenyl]methanol CAS No. 1255638-61-9](/img/structure/B1410558.png)
[3-(5-Aminopyridin-2-yl)phenyl]methanol
説明
“[3-(5-Aminopyridin-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as 3-(5-Amino-2-pyridinyl)benzenemethanol .
Synthesis Analysis
The synthesis of aminopyridine derivatives, such as “[3-(5-Aminopyridin-2-yl)phenyl]methanol”, has been studied extensively . Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .Molecular Structure Analysis
The molecular structure of “[3-(5-Aminopyridin-2-yl)phenyl]methanol” consists of a pyridine ring attached to a benzene ring via a methanol group . The pyridine ring contains an amino group at the 5th position .科学的研究の応用
Medicinal Chemistry: Anti-Fibrosis Drug Development
The compound “[3-(5-Aminopyridin-2-yl)phenyl]methanol” has potential applications in the development of anti-fibrotic drugs. In medicinal chemistry, the pyrimidine moiety, which is structurally related to this compound, has been employed in the design of drugs with anti-fibrotic activities . These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .
Pharmacology: Collagen Prolyl 4-Hydroxylases Inhibition
In pharmacological research, the inhibition of collagen prolyl 4-hydroxylases (CP4H) is a significant area of study. Compounds similar to “[3-(5-Aminopyridin-2-yl)phenyl]methanol” have been evaluated for their inhibitory activities against CP4H, which is crucial in the treatment of idiopathic pulmonary fibrosis . This suggests that our compound of interest could be synthesized and tested for similar biological activities.
Chemical Biology: Synthesis of Heterocyclic Compound Libraries
Chemical biology often involves the construction of libraries of novel heterocyclic compounds with potential biological activities. The compound could serve as a building block for such libraries, given its structural features that are conducive to biological activity .
Drug Discovery: Antimicrobial and Antiviral Agents
The structural analogs of “[3-(5-Aminopyridin-2-yl)phenyl]methanol” have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral properties . This suggests that it could be a valuable compound in the synthesis of new agents in these therapeutic areas.
Medicinal Chemistry: Kinase Inhibitors
Kinase inhibitors are a class of drugs that play a crucial role in the treatment of various diseases, including cancer. The pyridine and pyrimidine moieties are often found in kinase inhibitors, indicating that “[3-(5-Aminopyridin-2-yl)phenyl]methanol” could be utilized in the synthesis of new kinase inhibitors .
Pharmaceutical Research: Receptor Modulators
In pharmaceutical research, receptor modulators are important for the regulation of biological pathways. The piperazine moiety, which is related to the chemical structure of our compound, is frequently used in the development of receptor modulators. This suggests that “[3-(5-Aminopyridin-2-yl)phenyl]methanol” could be explored for its potential in modulating receptors .
特性
IUPAC Name |
[3-(5-aminopyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYTWWIMAJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Aminopyridin-2-yl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)

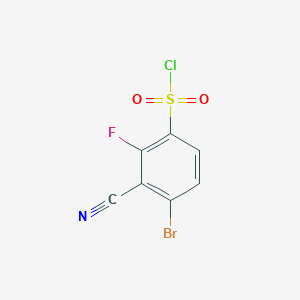
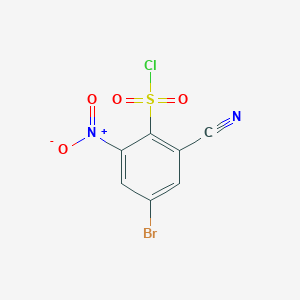

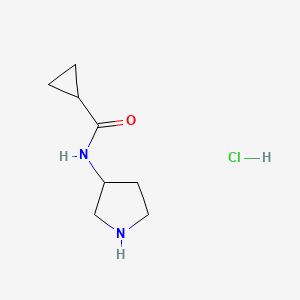

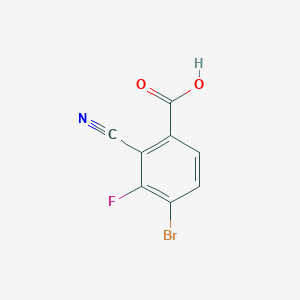
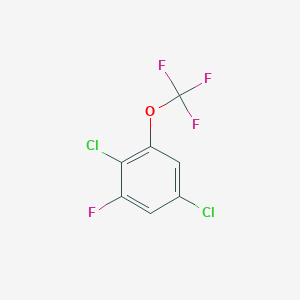
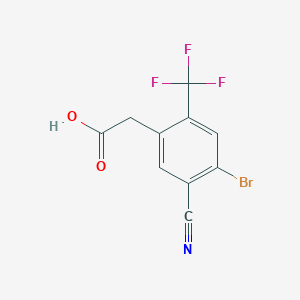
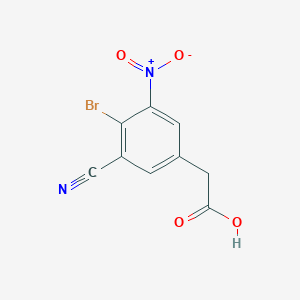

![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
